Cas no 55540-38-0 (4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid)

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid structure
55540-38-0 structure
商品名:4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
CAS番号:55540-38-0
MF:C13H13NO4
メガワット:247.246623754501
MDL:MFCD09736022
CID:4786119

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
    • BBL031426
    • STK802411
    • 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
    • MDL: MFCD09736022
    • インチ: 1S/C13H13NO4/c1-17-11-7-9(13(15)16)10(8-12(11)18-2)14-5-3-4-6-14/h3-8H,1-2H3,(H,15,16)
    • InChIKey: POCCMFYSLDOPPP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC(C(=O)O)=C(C=1)N1C=CC=C1)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 291
  • トポロジー分子極性表面積: 60.7
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AU34526-500mg
4,5-Dimethoxy-2-(1h-pyrrol-1-yl)benzoic acid
55540-38-0 >95%
500mg
$384.00 2024-04-19
OTAVAchemicals
3074776-1G
4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
55540-38-0 95%
1G
$188 2023-07-06
OTAVAchemicals
3074776-100MG
4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
55540-38-0 95%
100MG
$100 2023-07-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738062-5g
4,5-Dimethoxy-2-(1h-pyrrol-1-yl)benzoic acid
55540-38-0 98%
5g
¥7336.00 2024-05-09
OTAVAchemicals
3074776-250MG
4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
55540-38-0 95%
250MG
$125 2023-07-06
OTAVAchemicals
3074776-500MG
4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
55540-38-0 95%
500MG
$150 2023-07-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738062-1g
4,5-Dimethoxy-2-(1h-pyrrol-1-yl)benzoic acid
55540-38-0 98%
1g
¥3025.00 2024-05-09
Matrix Scientific
182704-1g
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
55540-38-0
1g
$150.00 2023-09-10
Matrix Scientific
182704-0.500g
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
55540-38-0
0.500g
$120.00 2023-09-10
A2B Chem LLC
AU34526-1g
4,5-Dimethoxy-2-(1h-pyrrol-1-yl)benzoic acid
55540-38-0 >95%
1g
$405.00 2024-04-19

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid 関連文献

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acidに関する追加情報

Introduction to 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid (CAS No. 55540-38-0)

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid is a significant compound in the realm of pharmaceutical and biochemical research, characterized by its unique structural framework that combines a benzoic acid core with methoxy and pyrrole substituents. This compound, identified by its Chemical Abstracts Service (CAS) number 55540-38-0, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of hydroxyl and aromatic groups in its molecular structure makes it a promising candidate for further exploration in synthetic chemistry and biological assays.

The benzoic acid moiety is a well-documented pharmacophore in the pharmaceutical industry, known for its role in the synthesis of various active pharmaceutical ingredients (APIs). Its acidic properties and ability to form hydrogen bonds make it an ideal scaffold for drug design. In particular, the methoxy groups at the 4th and 5th positions of the benzene ring introduce additional electronic and steric effects, which can modulate the compound's reactivity and binding affinity to biological targets.

The 1H-pyrrol-1-yl substituent further enhances the complexity and functionality of 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid. Pyrrole derivatives are widely recognized for their involvement in various biological processes, including enzyme inhibition and receptor binding. The pyrrole ring can act as a hydrogen bond acceptor or donor, depending on its environment, which is crucial for designing molecules with specific biological activities. This feature makes the compound particularly interesting for researchers exploring novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such compounds. Molecular docking studies have shown that 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid exhibits potential binding interactions with several enzymes and receptors relevant to inflammatory diseases and cancer. For instance, preliminary simulations suggest that it may interact with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its structural features align well with receptors involved in pain signaling pathways.

In vitro experiments have also provided insights into the biological activity of this compound. Researchers have observed notable inhibitory effects on certain inflammatory markers when using 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid in cell-based assays. These findings align with the growing interest in natural product-inspired molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The methoxy and pyrrole groups are thought to contribute to these effects by modulating enzyme activity and altering intracellular signaling cascades.

The synthesis of 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid presents an intriguing challenge for organic chemists due to its complex structural motif. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined some of these steps, making large-scale production more feasible. Advances in green chemistry principles have also encouraged researchers to explore more sustainable synthetic pathways, reducing waste and improving yields.

The versatility of 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid extends beyond its direct biological applications. It serves as a valuable intermediate in the synthesis of more complex molecules, allowing chemists to explore new chemical spaces for drug discovery. Its unique structural features make it a versatile building block for libraries of compounds that can be screened for novel bioactivities. This approach is particularly relevant in high-throughput screening (HTS) campaigns where large numbers of diverse molecules are tested for their potential therapeutic effects.

The integration of machine learning techniques into drug discovery has further enhanced the utility of such compounds. Predictive models trained on large datasets can identify promising candidates like 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid based on their structural features alone. These models can prioritize compounds that are likely to exhibit desired biological activities while minimizing risks associated with off-target effects. As computational power continues to grow, such tools will become increasingly indispensable in accelerating the drug development process.

Future research directions may focus on optimizing the pharmacological properties of 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid through structural modifications. By fine-tuning its molecular framework, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, exploring its potential as a prodrug—a precursor that releases active metabolites within the body—could open up new therapeutic possibilities.

In conclusion,4,5-Dimethoxy-2-(1H-pyrrol-1-y]benzoic acid (CAS No. 55540–38–0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural composition and demonstrated biological activity make it a valuable asset for drug discovery efforts aimed at addressing various diseases. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a crucial role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.